
N-(3-chloro-4-methylphenyl)-N'-(3-hydroxy-2-pyridinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-N’-(3-hydroxy-2-pyridinyl)urea: is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of both aromatic and heterocyclic moieties in its structure suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-N’-(3-hydroxy-2-pyridinyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 3-hydroxy-2-pyridinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyridine ring.
Reduction: Reduction reactions may target the nitro group if present in derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the chlorine atom.
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Substitution: Conditions involving like or .
Major Products: The major products depend on the specific reactions and conditions but may include various substituted urea derivatives and oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: In medicinal chemistry, urea derivatives are often explored for their potential as therapeutic agents, including antimicrobial , anti-inflammatory , and anticancer properties.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action for N-(3-chloro-4-methylphenyl)-N’-(3-hydroxy-2-pyridinyl)urea would depend on its specific biological target. Generally, urea derivatives can interact with proteins, enzymes, or receptors, leading to inhibition or activation of specific pathways. The presence of the hydroxyl and chloro groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
- N-(3-chloro-4-methylphenyl)-N’-(2-hydroxy-3-pyridinyl)urea
- N-(3-chloro-4-methylphenyl)-N’-(4-hydroxy-2-pyridinyl)urea
- N-(3-chloro-4-methylphenyl)-N’-(3-hydroxy-4-pyridinyl)urea
Uniqueness: The unique combination of the 3-chloro-4-methylphenyl and 3-hydroxy-2-pyridinyl moieties in N-(3-chloro-4-methylphenyl)-N’-(3-hydroxy-2-pyridinyl)urea may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
853319-27-4 |
|---|---|
Molecular Formula |
C13H12ClN3O2 |
Molecular Weight |
277.70 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(3-hydroxypyridin-2-yl)urea |
InChI |
InChI=1S/C13H12ClN3O2/c1-8-4-5-9(7-10(8)14)16-13(19)17-12-11(18)3-2-6-15-12/h2-7,18H,1H3,(H2,15,16,17,19) |
InChI Key |
ONKVCOMIXULIMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC=N2)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



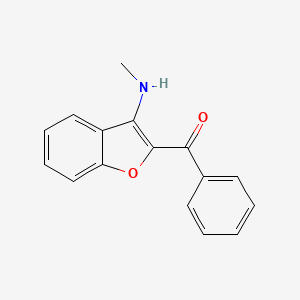
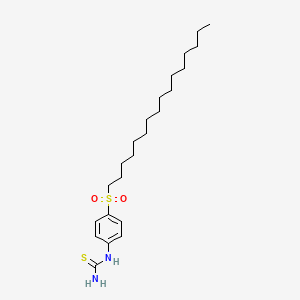
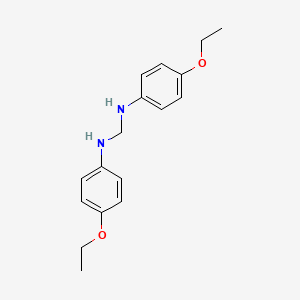
![2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate](/img/structure/B11957435.png)

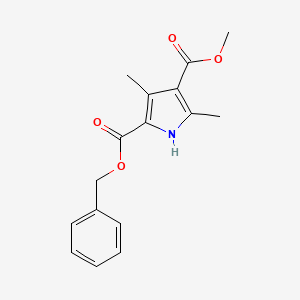


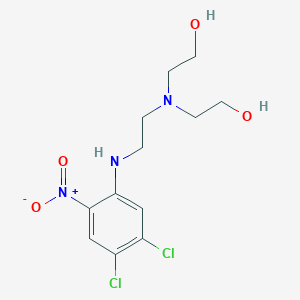
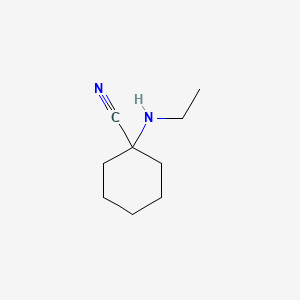
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B11957458.png)


